Acamprosate-D6 Calcium

Beschreibung

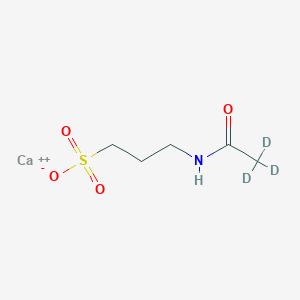

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

calcium;3-[(2,2,2-trideuterioacetyl)amino]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4S.Ca/c1-5(7)6-3-2-4-11(8,9)10;/h2-4H2,1H3,(H,6,7)(H,8,9,10);/q;+2/p-1/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEXQWVYZZXPJW-NIIDSAIPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCS(=O)(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NCCCS(=O)(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10CaNO4S+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Deuterium Labeled Acamprosate Calcium

2 Mass Spectrometry (MS) for Isotopic Verification and Molecular Weight Confirmation

Mass spectrometry is an indispensable analytical tool for the characterization of this compound. Its primary functions are to verify the successful incorporation of the desired number of deuterium atoms (isotopic enrichment) and to confirm the precise molecular weight of the labeled compound. rsc.org

When a sample is analyzed by MS, the instrument measures the mass-to-charge ratio (m/z) of the ions produced. For this compound, the molecular weight is expected to be higher than that of its unlabeled counterpart due to the mass difference between deuterium (approx. 2.014 amu) and protium (B1232500) (approx. 1.008 amu). princeton.edu The molecular weight of the Acamprosate-D6 free acid is approximately 187.08 g/mol , compared to about 181.04 g/mol for the unlabeled free acid. This mass shift is a clear indicator of successful deuteration.

High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which can confirm the elemental formula and the exact number of deuterium atoms incorporated. rsc.org Tandem mass spectrometry (MS/MS) offers further structural confirmation. In an MS/MS experiment, the molecular ion of Acamprosate-D6 is isolated and fragmented. The resulting fragment ions provide a pattern, or "fingerprint," that can be used to determine the location of the deuterium labels within the molecule. For example, the mass transition of 179.9 → 80.0 m/z is often monitored for unlabeled acamprosate in negative ion mode, corresponding to the fragmentation of the sulfonate group. ajptr.comscispace.com For the D6 variant, shifts in the masses of specific fragments would confirm the position of the deuterium atoms on the acetyl group and propane backbone.

Below is a table comparing the theoretical molecular weights of the free acid forms of acamprosate and its D6-labeled version.

| Compound | Chemical Formula (Free Acid) | Monoisotopic Molecular Weight ( g/mol ) |

| Acamprosate | C₅H₁₁NO₄S | 181.04 |

| Acamprosate-D6 | C₅H₅D₆NO₄S | 187.08 |

This interactive table allows for comparison of the molecular weights.

Role of Homotaurine and Acetic Anhydride in Acamprosate Synthesis

3 Chromatographic Purity Assessment Techniques

Chromatographic techniques are essential for evaluating the chemical and isotopic purity of this compound. These methods separate the target compound from any impurities, including starting materials, byproducts, and, crucially, any residual unlabeled acamprosate.

High-performance liquid chromatography (HPLC) is a widely used method for purity assessment. ijacskros.cominnovareacademics.in A typical setup involves a reversed-phase column (such as a C18 column) and a mobile phase, which is often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). innovareacademics.inresearchgate.netresearchgate.net The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. Detection is commonly performed using a UV detector, although acamprosate has a weak chromophore. researchgate.net

For isotopically labeled compounds, the combination of liquid chromatography with mass spectrometry (LC-MS) is particularly powerful. nih.govresearchgate.net LC-MS not only separates the components of a mixture but also provides mass information for each separated peak. researchgate.net This allows for the simultaneous assessment of chemical purity (separation of different chemical entities) and isotopic purity (differentiating between Acamprosate-D6 and any remaining unlabeled acamprosate). While deuterium substitution can sometimes cause a slight difference in retention time compared to the unlabeled analog, the primary identification is made by the mass spectrometer. oup.com The purity is determined by comparing the area of the Acamprosate-D6 peak to the total area of all detected peaks in the chromatogram. For use as an internal standard in quantitative analyses, high purity (often >98%) is required. bdg.co.nz

The table below summarizes typical conditions used in HPLC methods for acamprosate analysis.

| Parameter | Typical Conditions | References |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5µm) | innovareacademics.in |

| Mobile Phase | Phosphate Buffer / Acetonitrile or Methanol | ijacskros.comresearchgate.netinventi.in |

| Flow Rate | 0.8 - 1.0 mL/min | ijacskros.cominnovareacademics.in |

| Detection | UV (205-215 nm) or Mass Spectrometry (MS) | researchgate.netinventi.in |

This interactive table outlines common parameters for the chromatographic analysis of acamprosate.

Advanced Analytical Techniques Employing Acamprosate D6 Calcium

Fundamental Principles of Isotope Dilution Mass Spectrometry (IDMS) in Bioanalysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high level of accuracy and precision for the quantification of analytes in various samples, particularly in complex biological matrices. The core principle of IDMS involves the addition of a known amount of an isotopically enriched version of the target analyte, which serves as an internal standard (IS), to the sample prior to any processing or analysis. musechem.com

This stable isotope-labeled internal standard (SIL-IS), such as Acamprosate-D6 Calcium, is chemically identical to the endogenous (unlabeled) analyte but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium (B1214612) (²H or D), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)). scioninstruments.comcrimsonpublishers.com Because the SIL-IS and the analyte are chemically homologous, they exhibit nearly identical behavior during sample preparation steps—including extraction, derivatization, and chromatography—and during ionization in the mass spectrometer's source. scioninstruments.comscispace.com

Any physical loss or variation encountered during the analytical process affects both the analyte and the SIL-IS equally. Consequently, the ratio of the mass spectrometric signal of the analyte to that of the SIL-IS remains constant and is directly proportional to the concentration of the analyte. scioninstruments.comlgcstandards.com By measuring this ratio, the initial concentration of the analyte in the sample can be determined with high accuracy, as the method effectively corrects for procedural errors and matrix-induced variations. musechem.comchromatographyonline.com

The use of a Stable Isotope-Labeled Internal Standard (SIL-IS) like this compound is fundamental to achieving high quantitative accuracy in bioanalytical methods, primarily by compensating for two major sources of error: procedural variability and matrix effects. musechem.comcrimsonpublishers.com

Correction for Sample Preparation Variability : Bioanalytical methods often involve multiple steps, such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), to isolate the analyte from the biological matrix. scioninstruments.com During these processes, analyte loss can occur due to incomplete extraction, degradation, or adsorption. Since the SIL-IS is added at the beginning of the process and behaves identically to the analyte, it experiences the same degree of loss. scispace.comchromatographyonline.com Therefore, the ratio of the analyte to the IS remains unchanged, allowing for accurate quantification despite inconsistent recoveries between samples. musechem.com

Mitigation of Matrix Effects : In Liquid Chromatography-Mass Spectrometry (LC-MS), matrix effects are a significant challenge. These effects occur when co-eluting molecules from the sample matrix (e.g., salts, lipids, proteins in plasma) interfere with the ionization of the target analyte in the mass spectrometer's ion source. longdom.orgresearchgate.net This interference can either suppress or enhance the analyte's signal, leading to inaccurate quantification. Because a SIL-IS has the same physicochemical properties and chromatographic retention time as the analyte, it is subjected to the exact same matrix effects. lgcstandards.comtandfonline.com By calculating the analyte/IS peak area ratio, these effects are effectively nullified, ensuring that the final measurement accurately reflects the analyte's true concentration. crimsonpublishers.comlcms.cz

The use of SIL-IS is considered the gold standard in quantitative bioanalysis, significantly enhancing the precision, accuracy, and robustness of analytical methods. scispace.comresearchgate.net

While structural analogues (compounds that are chemically similar but not identical to the analyte) can be used as internal standards, Stable Isotope-Labeled Internal Standards (SIL-IS) offer distinct and significant advantages, making them the preferred choice for quantitative LC-MS/MS assays. crimsonpublishers.comscispace.com

The primary advantage of a SIL-IS is its near-perfect chemical and physical homology with the analyte. scispace.com This leads to several benefits:

Co-elution with Analyte : A SIL-IS typically co-elutes with the analyte during chromatographic separation. This is crucial because it ensures that both the analyte and the internal standard experience the identical matrix environment as they enter the mass spectrometer's ion source, providing the most effective compensation for matrix-induced ion suppression or enhancement. lgcstandards.com Structural analogues, having different chemical structures, often have different retention times, which can lead to inadequate correction for matrix effects. scispace.com

Similar Extraction Recovery : Due to their identical chemical properties, the analyte and the SIL-IS exhibit the same behavior during sample extraction procedures. This ensures that the ratio of analyte to IS remains constant even if the recovery is variable or incomplete. chromatographyonline.com A structural analogue may have different extraction characteristics, leading to a biased analyte/IS ratio and inaccurate results.

Comparable Ionization Efficiency : The analyte and its SIL-IS have virtually identical ionization efficiencies in the mass spectrometer source. scioninstruments.com This is a critical factor for accurate quantification, as a structural analogue may ionize more or less efficiently than the analyte, and its ionization could be affected differently by matrix components.

Interactive Data Table: Comparison of Internal Standard Types

| Feature | Stable Isotope-Labeled IS (e.g., Acamprosate-D6) | Structural Analogue IS |

| Chemical Structure | Virtually identical to analyte | Similar, but not identical |

| Chromatographic Retention Time | Co-elutes with analyte | Separates from analyte |

| Extraction Recovery | Identical to analyte | May differ from analyte |

| Ionization Efficiency | Identical to analyte | May differ from analyte |

| Matrix Effect Compensation | High (considered the "gold standard") | Variable and often incomplete |

| Cost & Availability | Generally higher cost and less available | Often lower cost and more readily available |

Role of Stable Isotope-Labeled Internal Standards (SIL-IS) in Quantitative Accuracy

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Acamprosate (B196724) Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice for the quantification of acamprosate in biological fluids due to its high sensitivity, selectivity, and speed. nih.govslideshare.net The development of a robust LC-MS/MS method involves several critical stages, from sample preparation and chromatographic separation to mass spectrometric detection and method validation. For acamprosate, which is a small, polar molecule, methods often utilize Hydrophilic Interaction Liquid Chromatography (HILIC) or Reverse Phase Liquid Chromatography (RPLC) with specific columns. ajptr.comresearchgate.netresearchgate.net

A typical method involves a simple sample preparation step, such as protein precipitation with acetonitrile (B52724) or a more rigorous solid-phase extraction (SPE), to remove the bulk of matrix interferences from the plasma sample. nih.govajptr.comresearchgate.net An internal standard, ideally a deuterated version like Acamprosate-d6 or Acamprosate-d12, is added before this step. researchgate.netresearchgate.net The extracted sample is then injected into the LC-MS/MS system. Detection is performed using a tandem mass spectrometer, often in the negative ionization mode via electrospray ionization (ESI), operating in Multiple Reaction Monitoring (MRM) mode. nih.govajptr.com This allows for highly selective detection by monitoring a specific precursor-to-product ion transition for both acamprosate and its deuterated internal standard. ajptr.com

The primary goal of chromatographic optimization is to achieve a sharp, symmetrical peak shape for the analyte and to separate it from endogenous interferences to minimize matrix effects. researchgate.netlibretexts.org While a SIL-IS like Acamprosate-D6 is designed to co-elute with the analyte, complete co-elution is not always guaranteed, and certain parameters must be carefully optimized.

Key chromatographic parameters include:

Stationary Phase (Column) : The choice of the column is critical. For a polar compound like acamprosate, HILIC columns (e.g., ZIC®-HILIC, Atlantis HILIC) are often effective. scispace.comajptr.comresearchgate.netresearchgate.net Alternatively, reversed-phase columns (e.g., C18) can be used. nih.gov

Mobile Phase : The composition of the mobile phase (solvents and additives) is adjusted to control the retention and elution of the analyte. libretexts.org For HILIC, a typical mobile phase consists of a high percentage of an organic solvent like acetonitrile with an aqueous buffer (e.g., ammonium (B1175870) formate). ajptr.com For RPLC, a mixture of methanol (B129727) or acetonitrile and an aqueous buffer is common. nih.govinnovareacademics.in

Isotope Effect : Deuterium (D) labeling can sometimes lead to a slight shift in retention time compared to the non-labeled analyte, a phenomenon known as the chromatographic isotope effect. scispace.comacs.org This is because the C-D bond is slightly stronger than the C-H bond. While often negligible, this effect must be assessed during method development. The use of ¹³C or ¹⁵N labels is an effective way to avoid this effect, though deuterium labeling is common. acs.org Optimization of the gradient slope and mobile phase composition can help minimize any observed separation between the analyte and its deuterated IS, ensuring they experience the same matrix effects. libretexts.orgacs.org

Flow Rate and Temperature : These parameters are adjusted to optimize peak shape, resolution, and analysis time. nih.gov

Matrix effects, particularly ion suppression, pose a significant challenge to the accuracy of LC-MS/MS bioanalysis. longdom.orgresearchgate.net Several strategies are employed to identify, minimize, and correct for these effects:

Effective Sample Preparation : The most direct approach is to remove interfering matrix components before analysis. longdom.org

Protein Precipitation (PPT) : A simple and fast method where a solvent like acetonitrile is used to precipitate proteins from plasma. nih.govslideshare.net

Liquid-Liquid Extraction (LLE) : Selectively partitions the analyte into an immiscible organic solvent, leaving many interfering substances behind. scioninstruments.com

Solid-Phase Extraction (SPE) : A highly effective and selective technique where the analyte is retained on a solid sorbent while matrix components are washed away. researchgate.netresearchgate.netnumberanalytics.com This is often considered the most efficient method for cleaning up complex samples.

Chromatographic Separation : Optimizing the chromatography to separate the analyte from co-eluting matrix components is a crucial strategy. numberanalytics.com By ensuring the analyte elutes in a "clean" region of the chromatogram, the risk of ion suppression is reduced. researchgate.net

Use of Stable Isotope-Labeled Internal Standards (SIL-IS) : As detailed previously, this is the most effective corrective strategy. lgcstandards.comlongdom.org Since Acamprosate-D6 co-elutes and responds to matrix effects in the same way as acamprosate, its use allows for reliable correction and accurate quantification even when suppression is present. tandfonline.comlcms.cz

Matrix-Matched Calibration : Preparing calibration standards in the same biological matrix as the samples can help compensate for matrix effects, as the standards and samples will be affected similarly. longdom.orgdrawellanalytical.com

Instrumental Design : Certain mass spectrometer ion source designs, such as orthogonal spray, have been shown to be less susceptible to matrix effects compared to others like the z-spray design for acamprosate analysis. nih.gov

Once an LC-MS/MS method is developed, it must undergo rigorous validation to ensure it is reliable and suitable for its intended purpose, following guidelines from regulatory bodies like the ICH. innovareacademics.injapsonline.comjapsonline.com

Specificity/Selectivity : This ensures that the method can unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, and matrix components. It is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and IS. ajptr.cominnovareacademics.in

Linearity : Demonstrates the relationship between the instrument response and the known concentration of the analyte. A calibration curve is generated by plotting the analyte/IS peak area ratio against a series of concentrations. The curve should have a correlation coefficient (r) or coefficient of determination (r²) close to 1.000. nih.govjapsonline.com

Accuracy and Precision : Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. They are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate. ajptr.comresearchgate.net For bioanalytical methods, accuracy is typically required to be within ±15% (±20% at the LLOQ) of the nominal value, and the coefficient of variation (CV) for precision should not exceed 15% (20% at the LLOQ). ajptr.com

Limit of Detection (LOD) : The lowest concentration of an analyte that can be reliably detected by the instrument, typically defined as a signal-to-noise ratio of 3:1. innovareacademics.inijacskros.com

Limit of Quantitation (LOQ) : The lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision. innovareacademics.inijacskros.com For bioanalytical assays, this is often the lowest point on the calibration curve and must meet the ≤20% criteria for accuracy and precision. ajptr.com

Interactive Data Table: Validation Parameters from Acamprosate Bioanalytical Methods

The following table summarizes typical validation results reported in the literature for the quantification of acamprosate in human plasma using LC-MS/MS with a deuterated internal standard.

| Validation Parameter | Reported Range / Value | Reference |

| Linearity Range | 1.00–250.00 ng/mL | researchgate.netresearchgate.net |

| 7.04–702.20 ng/mL | nih.govscispace.comajptr.com | |

| 10.01–709.36 ng/mL | scispace.comajptr.com | |

| Lower Limit of Quantitation (LOQ) | 1.00 ng/mL | researchgate.netresearchgate.net |

| 7.04 ng/mL | nih.govajptr.com | |

| 10.01 ng/mL | ajptr.com | |

| Intra-batch Precision (%CV) | 2.21–4.07% | researchgate.netresearchgate.net |

| Inter-batch Precision (%CV) | 2.00–3.20% | researchgate.netresearchgate.net |

| Intra-batch Accuracy (%) | 96.26–102.00% | researchgate.netresearchgate.net |

| Inter-batch Accuracy (%) | 98.27–102.00% | researchgate.netresearchgate.net |

Mechanistic and Preclinical Investigations Using Acamprosate D6 Calcium

Application in Metabolic Pathway Elucidation and Biotransformation Studies

The use of deuterated compounds is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. Stable isotope labeling allows researchers to differentiate the compound from its endogenous or exogenous non-labeled counterparts and track its fate in biological systems. Acamprosate-D6 Calcium is employed as an internal standard for the quantitative analysis of acamprosate (B196724) in biological matrices. medchemexpress.commedchemexpress.com

In vitro metabolic stability assays are fundamental in drug discovery to predict a compound's metabolic clearance and potential for drug-drug interactions. bioduro.com These assays typically utilize liver subcellular fractions like microsomes, which contain phase I enzymes (e.g., Cytochrome P450s), or primary cells like hepatocytes, which contain a full complement of both phase I and phase II metabolic enzymes. bioduro.comnih.govresearchgate.net The rate of disappearance of the parent compound over time is measured to determine its metabolic half-life (t½) and intrinsic clearance (CLint). nih.gov

For this compound, the parent compound, acamprosate, is known to have negligible plasma protein binding and is not metabolized in the liver. nih.gov It is excreted unchanged, primarily through the kidneys. nih.gov Consequently, when this compound is incubated with liver microsomes or hepatocytes, it exhibits exceptionally high stability. There is virtually no reduction in its concentration over the incubation period, as the enzymatic machinery responsible for drug metabolism does not act upon its structure. This high metabolic stability is a key reason for its utility as an analytical standard.

Table 1: Illustrative Metabolic Stability Data for this compound in Human Liver Microsomes

This table represents typical expected results for a compound that is not metabolized. The percentage of the compound remaining would be high throughout the experiment, leading to a very long calculated half-life and negligible intrinsic clearance.

| Time Point (minutes) | Percent Remaining (Mean ± SD) |

| 0 | 100 ± 0.0 |

| 15 | 99.5 ± 1.2 |

| 30 | 98.9 ± 1.5 |

| 60 | 98.2 ± 1.8 |

| Calculated t½ (min) | >200 (Essentially stable) |

| Calculated CLint (µL/min/mg protein) | <1.0 (Negligible) |

A primary application of deuterated compounds in research is to aid in the identification of metabolites. By analyzing samples with mass spectrometry, researchers can look for mass signals corresponding to the deuterated compound plus the mass of any additions (e.g., +16 for hydroxylation) to identify potential metabolites.

However, in the case of this compound, no deuterated metabolites are formed. Since the parent compound, acamprosate, does not undergo biotransformation, the deuterated analogue likewise remains structurally intact within biological systems. nih.gov Its primary role is not as a probe for metabolic pathways but as a mass-shifted internal standard that behaves identically to the non-deuterated drug during sample extraction and analysis, without interfering with the measurement of the parent drug. medchemexpress.com

When a deuterated compound is metabolized, it is possible for the deuterium (B1214612) atoms to be lost through enzymatic action, a phenomenon known as deuterium exchange or loss. Assessing deuterium retention is crucial for ensuring that the label remains on the molecule, which is necessary for its use as a tracer.

For this compound, because the molecule does not undergo biotransformation, the deuterium atoms on the acetyl groups are fully retained. nih.gov There are no metabolic reactions that would cleave the C-D bonds. This 100% retention and metabolic stability are ideal properties for an internal standard used in quantitative bioanalysis.

Identification and Characterization of Deuterated Metabolites and Their Structures (if applicable, as a general research utility for deuterated compounds)

Exploration of Kinetic Isotope Effects (KIE) in Enzyme-Mediated Reactions

The kinetic isotope effect (KIE) is a powerful tool used to elucidate enzymatic reaction mechanisms by examining the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes. wikipedia.org

The Deuterium Kinetic Isotope Effect (DKIE) is the ratio of the rate constant of a reaction with a protium (B1232500) (¹H) containing substrate (kH) to the rate constant with a deuterium (²H) containing substrate (kD), i.e., DKIE = kH/kD. wikipedia.org This effect arises primarily from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break. wikipedia.orgmdpi.com

Primary KIE: A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. wikipedia.org For C-H bond cleavage, the DKIE is typically greater than 1 (a "normal" KIE), often in the range of 2 to 10, indicating that the C-H bond is broken more easily and the reaction proceeds faster than with the C-D bond. wikipedia.orgnih.gov

Secondary KIE: A secondary KIE occurs when the bond to the isotope is not broken in the rate-determining step, but the isotopic substitution is at a position near the reaction center. wikipedia.org These effects are generally smaller, with DKIE values closer to 1.

Experimentally, DKIEs are often measured using competitive experiments where a mixture of the deuterated and non-deuterated compounds is incubated with an enzyme system. nih.gov The relative rates of metabolism are then determined by measuring the remaining substrate or the formation of metabolites using mass spectrometry.

In the context of this compound, there is no enzyme-mediated reaction to assess. The deuteration of acamprosate to form this compound is not for the purpose of altering its metabolism through a kinetic isotope effect—a strategy sometimes used in drug development to slow down metabolic clearance. medchemexpress.commedchemexpress.com Since acamprosate is not subject to metabolism, particularly at the labeled positions, no C-D bonds are cleaved. nih.gov Therefore, the experimental DKIE (kH/kD) for acamprosate metabolism is approximately 1. This value signifies no difference in the biological processing of the deuterated versus non-deuterated compound, reinforcing the suitability of this compound as an ideal internal standard for pharmacokinetic studies of acamprosate.

Table 2: Theoretical Deuterium Kinetic Isotope Effect (DKIE) for Acamprosate

This table illustrates the expected KIE value for Acamprosate, reflecting its lack of metabolic transformation.

| Parameter | Value | Interpretation |

| Rate of Metabolism (kH) of Acamprosate | ~0 | No significant metabolism occurs. |

| Rate of Metabolism (kD) of Acamprosate-D6 | ~0 | No significant metabolism occurs. |

| DKIE (kH/kD) | ~1.0 | No isotope effect; C-D bond cleavage is not a factor in the compound's disposition. |

Theoretical Framework of Deuterium Kinetic Isotope Effects (DKIE)

Pharmacokinetic Characterization in Preclinical Models

The pharmacokinetic profile of a drug candidate is a critical component of preclinical evaluation, providing essential insights into its absorption, distribution, metabolism, and excretion (ADME). These studies are fundamental for predicting the compound's behavior in humans. In the context of acamprosate, preclinical pharmacokinetic studies have been instrumental in understanding its disposition. While specific comparative studies on this compound are not extensively available in published literature, the well-documented pharmacokinetics of its non-deuterated counterpart, acamprosate calcium, in animal models provides a crucial baseline for understanding the potential impact of deuteration.

Animal models have been central to characterizing the pharmacokinetic properties of acamprosate. clevelandclinicmeded.com These studies have shown that acamprosate generally exhibits low oral bioavailability. nih.gov For instance, the absolute bioavailability of oral acamprosate is approximately 11%. nih.gov Animal studies have also been crucial in understanding its distribution and elimination. In rats and dogs, there was inconclusive evidence of significant distribution of acamprosate into the brain following oral administration. medsinfo.com.au The primary route of elimination is through the kidneys, with the drug being excreted unchanged. nih.gov

Comparative Pharmacokinetics of Deuterated vs. Non-Deuterated Acamprosate in Animal Studies

Direct comparative pharmacokinetic data between this compound and non-deuterated acamprosate in preclinical animal models is not readily found in publicly accessible scientific literature. However, the extensive research on non-deuterated acamprosate provides a solid foundation for a theoretical comparison and highlights the parameters that would be of interest in such a study.

Preclinical studies with non-deuterated acamprosate calcium have established key pharmacokinetic parameters in various animal models. For example, animal experiments have demonstrated that acamprosate calcium can reduce the voluntary intake of alcohol in rats. medsinfo.com.au The drug is not metabolized and is excreted in the urine as the unchanged parent compound. nih.gov In lactating rats, acamprosate was found to be excreted in milk. medsinfo.com.au

The following table summarizes typical pharmacokinetic parameters for non-deuterated acamprosate calcium from animal studies, which would serve as the benchmark for comparison with a deuterated analogue.

| Parameter | Finding in Animal Models | Species |

| Bioavailability | Low oral bioavailability. | General |

| Metabolism | Not metabolized. nih.gov | General |

| Excretion | Primarily excreted unchanged in urine. nih.gov | General |

| Distribution | Inconclusive evidence of significant brain distribution. medsinfo.com.au Excreted in the milk of lactating rats. medsinfo.com.au | Rat, Dog |

The introduction of deuterium into the acamprosate molecule would be hypothesized to have a minimal impact on these specific parameters, given that acamprosate is not subject to significant metabolism. The primary value of deuteration in many drugs lies in its ability to slow down metabolic processes by strengthening chemical bonds at sites of metabolic attack (the kinetic isotope effect). google.com Since acamprosate is not metabolized, the traditional advantages of deuteration related to reducing metabolic clearance would not apply.

Implications of Deuteration for Drug Disposition Research

The use of deuterated compounds in pharmaceutical research extends beyond the goal of creating therapeutically superior analogues. Stable isotope-labeled compounds, such as this compound, play a vital role in drug disposition studies, particularly as internal standards for bioanalytical methods. researchgate.net

The development of sensitive and specific assays to quantify drug concentrations in biological matrices (e.g., plasma, urine) is a cornerstone of pharmacokinetic research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common technique for this purpose. In these assays, a stable isotope-labeled version of the drug, like Acamprosate-d12 calcium trihydrate, is often used as an internal standard. researchgate.net

The use of a deuterated internal standard offers several advantages:

Improved Accuracy and Precision: Because the deuterated internal standard has nearly identical chemical and physical properties to the non-deuterated analyte, it behaves similarly during sample extraction, handling, and injection into the analytical instrument. This co-elution helps to correct for variability in sample preparation and instrument response, leading to more accurate and precise quantification of the drug.

Reduced Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as matrix effects. A deuterated internal standard can help to compensate for these effects, as it is similarly affected by the matrix. researchgate.net

Reliable Quantification: The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative bioanalysis using mass spectrometry.

The table below outlines the key applications of deuterated acamprosate in drug disposition research.

| Application | Description |

| Internal Standard in Bioanalysis | This compound can be used as an internal standard in LC-MS/MS methods to accurately quantify acamprosate in biological samples from preclinical and clinical studies. |

| Metabolic Fate Studies | While acamprosate is not significantly metabolized, deuterated versions could be used in highly sensitive studies to definitively confirm the absence of minor metabolic pathways. |

| Pharmacokinetic Modeling | Accurate quantification using a deuterated standard allows for the development of robust pharmacokinetic models to describe the drug's absorption, distribution, and elimination. |

Computational and Theoretical Studies of Deuterated Acamprosate Analogues

Molecular Modeling of Deuterium-Substituted Compounds

Molecular modeling serves as a powerful tool to predict the three-dimensional structure of molecules and their dynamic behavior. For deuterated compounds like Acamprosate-D6 Calcium, molecular modeling can elucidate the subtle yet significant changes in molecular geometry and stability upon isotopic substitution.

Conformational Analysis and Stereochemical Considerations

Acamprosate (B196724), or N-acetyl-homotaurine, is a flexible molecule with several rotatable bonds. researchgate.net Its conformation is crucial for its interaction with biological targets. The replacement of six hydrogen atoms with deuterium (B1214612) on the acetyl group (CH₃) to form the -CD₃ group in this compound is not expected to drastically alter the preferred conformations of the molecule. The fundamental electronic structure and, therefore, the potential energy surface governing bond rotations remain largely unchanged. stackexchange.com

Computational methods like Density Functional Theory (DFT) and ab initio calculations can be employed to perform a detailed conformational analysis. conicet.gov.ar For a molecule like acamprosate, the key dihedral angles defining the backbone and the orientation of the acetyl and sulfonate groups would be systematically varied to locate the global and local energy minima on the potential energy surface. While no specific conformational analysis of this compound is publicly available, studies on similar N-acetylated amino acids suggest that the molecule likely adopts a folded or extended conformation in different environments, stabilized by intramolecular hydrogen bonds. conicet.gov.ar The slightly different steric and electronic profile of the -CD₃ group compared to the -CH₃ group could subtly shift the equilibrium between these conformers.

Quantum Chemical Calculations of Bond Energies and Vibrational Frequencies in C-D Bonds

Quantum chemical calculations are essential for quantitatively understanding the differences between C-H and C-D bonds. These calculations can provide precise values for bond dissociation energies and vibrational frequencies, which are fundamental to the kinetic isotope effect.

The primary difference between a C-H and a C-D bond lies in the mass of the isotope, with deuterium being approximately twice as heavy as protium (B1232500) (hydrogen). According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. csbsju.edu Consequently, a C-D bond vibrates at a lower frequency than a C-H bond.

This difference in vibrational frequency leads to a difference in the zero-point energy (ZPE) of the bond. The ZPE is the lowest possible energy that a quantum mechanical system may have. The C-D bond, with its lower vibrational frequency, has a lower ZPE than the C-H bond. stackexchange.com This means that more energy is required to break a C-D bond compared to a C-H bond, making the C-D bond effectively stronger. ias.ac.inquora.com

The following table summarizes the typical theoretical differences between C-H and C-D bonds:

| Property | C-H Bond | C-D Bond | Approximate Ratio (H/D) |

| Vibrational Frequency (Stretching) | ~3000 cm⁻¹ csbsju.edu | ~2200 cm⁻¹ nih.gov | ~1.36 |

| Zero-Point Energy (ZPE) | Higher | Lower | > 1 |

| Bond Dissociation Energy | Lower | Higher (~5 kJ/mol stronger) stackexchange.com | < 1 |

These values are approximate and can vary depending on the specific molecular environment.

Quantum chemical calculations, such as those using DFT, can accurately predict these values for complex molecules. For this compound, such calculations would confirm the expected decrease in the vibrational frequencies of the C-D bonds in the acetyl group and a corresponding increase in their bond dissociation energy compared to the non-deuterated analogue.

Simulation of Isotopic Effects on Molecular Interactions and Dynamics

Molecular dynamics (MD) simulations can be used to study the behavior of molecules over time, providing insights into their interactions with their environment, such as solvent molecules or biological macromolecules. numberanalytics.com The kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction upon isotopic substitution, can be investigated using specialized MD simulation techniques. nih.govnih.gov

In the context of this compound, MD simulations could explore how deuteration affects its interaction with water molecules and potential biological targets. The stronger C-D bond can lead to a decreased rate of any reaction where this bond is broken in the rate-determining step. This is known as a primary kinetic isotope effect.

Even when the C-D bond is not broken during a reaction, its presence can still influence the reaction rate, a phenomenon known as a secondary kinetic isotope effect. csbsju.edu These effects arise from the changes in vibrational frequencies and bond lengths upon deuteration, which can alter the steric and electronic environment of the molecule.

Future Prospects and Emerging Research Areas in Deuterated Compound Science

Innovations in Isotopic Labeling Technologies for Complex Molecules

The synthesis of isotopically labeled compounds is continuously evolving. musechem.com Innovations are focused on developing more efficient, selective, and cost-effective methods for incorporating isotopes like deuterium (B1214612) into complex molecules. adesisinc.com Techniques such as late-stage functionalization, which allows for the introduction of isotopes into a molecule at a later point in the synthesis, and new catalytic methods using ruthenium nanoparticles or photocatalysis are making it easier to create a wider range of deuterated compounds for research. researchgate.net

Advanced Spectroscopic and Chromatographic Techniques for Deuterated Molecules

Advances in analytical instrumentation are enhancing the study of deuterated molecules. High-field NMR spectroscopy and advanced mass spectrometry techniques provide greater sensitivity and resolution, allowing for more detailed structural and quantitative analysis. ajchem-a.comchemrxiv.org Techniques like molecular rotational resonance (MRR) spectroscopy are emerging as powerful tools for the precise characterization of isotopic species, which can be difficult with conventional methods. marquette.edu Furthermore, Deuterium Metabolic Imaging (DMI), an MRI-based technique, is a rediscovery that allows for real-time tracking of metabolic pathways using deuterated substrates in vivo. bohrium.com

Expansion of Deuterated Tracers in Systems Biology and Omics Research

Deuterated compounds are increasingly used as tracers in systems biology and "omics" research (e.g., proteomics, metabolomics). Stable isotope labeling by amino acids in cell culture (SILAC) is a powerful technique in proteomics that can use deuterated amino acids to quantify changes in protein expression. nih.govsolubilityofthings.com In metabolomics, deuterated tracers are used to map metabolic pathways and fluxes within a biological system. The use of nanoscale secondary ion mass spectrometry (NanoSIMS) with deuterated tracers now allows for the visualization of metabolic processes at the subcellular level. nih.govnih.govresearchgate.net

Role of Deuterated Analogues in Elucidating Basic Neuropharmacological Mechanisms (general, non-clinical)

Deuterated analogues serve as powerful tools in basic neuropharmacology research beyond simply altering pharmacokinetics. By selectively deuterating a compound at a site of metabolism, researchers can create a more stable version of the molecule. researchgate.net This allows for a more sustained interaction with its target (e.g., a receptor or enzyme) in the brain, which can help in elucidating the compound's mechanism of action without the confounding variable of rapid breakdown. nih.govfrontiersin.org For example, deuterated versions of tryptamine (B22526) and GABA-A receptor modulators have been used in animal models to study their effects on locomotor activity and neurotransmitter systems with greater clarity. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Acamprosate-D6 Calcium with high isotopic purity?

- Methodological Answer : Synthesis requires deuterium incorporation at specific positions (e.g., acetyl groups). Techniques like hydrogen-deuterium exchange under controlled pH or catalytic deuteration are common. Isotopic purity must be verified using nuclear magnetic resonance (NMR) spectroscopy (¹H vs. ²H signals) and mass spectrometry (MS) to confirm >98% deuterium enrichment . Calibration against certified reference standards (e.g., USP or BP pharmacopeial standards) ensures accuracy .

Q. Which analytical methods are validated for quantifying this compound in biological matrices during pharmacokinetic studies?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its specificity for deuterated analogs. Key validation parameters include:

- Linearity : Over a concentration range of 1–1000 ng/mL.

- Recovery : >85% in plasma via protein precipitation.

- Matrix effects : Assessed using post-column infusion.

- Stability : Evaluated under freeze-thaw cycles and long-term storage (−80°C).

Reference standards must match the deuterated structure to avoid cross-reactivity .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the pharmacokinetic interactions between this compound and ethanol metabolites?

- Methodological Answer : Use a crossover study design in animal models (e.g., rodents) with three arms:

- Arm 1 : this compound alone.

- Arm 2 : Ethanol + this compound.

- Arm 3 : Ethanol alone.

Plasma samples are analyzed via LC-MS/MS to measure deuterium retention and metabolite profiles. Statistical tools like ANOVA with post-hoc Tukey tests identify significant interactions. Isotope effects on hepatic enzyme kinetics (e.g., CYP2E1) should be quantified using microsomal assays .

Q. How should researchers address discrepancies in deuterium retention rates reported across studies using this compound?

- Methodological Answer : Discrepancies often arise from:

- Deuterium loss during sample preparation (e.g., lyophilization, solvent evaporation). Mitigate by using low-temperature protocols.

- Analytical variability (e.g., MS ionization efficiency). Normalize data using internal standards (e.g., Acamprosate-d12 Calcium).

- Biological factors (e.g., pH-dependent deuteration in vivo). Conduct pH-controlled in vitro experiments to isolate variables.

A meta-analysis of published LC-MS/MS parameters (e.g., collision energy, dwell time) can identify protocol-driven biases .

Q. What strategies optimize the integration of this compound into high-throughput compound screening libraries?

- Methodological Answer :

- Library design : Include deuterated analogs in kinase or GPCR-targeted libraries to assess isotope effects on binding affinity.

- Assay compatibility : Validate solubility in DMSO (≥10 mM) and stability in assay buffers (e.g., PBS, pH 7.4).

- Data normalization : Use Z-score-based activity thresholds to distinguish deuterium-specific effects from noise.

Reference libraries like TGF-beta/Smad or ubiquitination-focused collections provide context for mechanism-of-action studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.